molecular formula C17H15N3O3S B2384830 (3-Methoxyphenyl)(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1396682-35-1

(3-Methoxyphenyl)(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No. B2384830
M. Wt: 341.39
InChI Key: NSHIOZHLCSZUOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and the types of bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .


Chemical Reactions Analysis

The types of reactions this compound might undergo would depend on its functional groups. For example, the methoxy group might undergo substitution reactions, while the azetidine ring might undergo ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. These could include its solubility, melting point, boiling point, and reactivity .

Safety And Hazards

The safety and hazards of a compound depend on its reactivity and biological activity. This information is typically determined through testing and is not available for all compounds .

Future Directions

Future research on this compound could involve further studies of its synthesis, reactions, and properties. If it shows promising biological activity, it could also be studied as a potential pharmaceutical or agrochemical .

properties

IUPAC Name

(3-methoxyphenyl)-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-22-14-4-2-3-11(7-14)17(21)20-8-13(9-20)16-18-15(19-23-16)12-5-6-24-10-12/h2-7,10,13H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSHIOZHLCSZUOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CC(C2)C3=NC(=NO3)C4=CSC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methoxyphenyl)(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

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